chemical properties of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid
chemical properties of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid
This guide provides an in-depth technical analysis of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (also known as 4-(benzimidazol-1-yl)benzoic acid).[1][2][3][4] This compound is a critical bifunctional ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, valued for its rigid, non-linear geometry and dual donor capabilities.[3][4]
[1][2][3][4]
Executive Summary
4-(1H-1,3-benzodiazol-1-yl)benzoic acid (CAS: 1240528-32-8 for HCl salt; free acid often cited in crystallographic literature as Hbmzbc or HL ) is a heterotopic organic linker featuring a benzimidazole moiety connected via its N1-position to a benzoic acid group.[1][2][3][4]
Unlike linear dicarboxylates (e.g., terephthalic acid), this molecule introduces a "kink" or angular geometry (approx. 140–150°) into coordination networks.[4] Its utility lies in its bifunctionality : it possesses a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (benzimidazole N3), enabling the formation of heterometallic or complex topological structures (e.g., diamondoid, Kagome grids) that are otherwise inaccessible with symmetric linkers.[2]
Molecular Architecture & Physicochemical Profile[1][2][4][5][6][7]
Structural Identity
The molecule consists of a benzimidazole ring fused to a phenyl ring through a C–N single bond.[1][2][3][4] The "1-yl" designation confirms the nitrogen linkage, distinguishing it from the C-linked 2-yl isomer or the methylene-bridged analogs.[1][2][3][4]
| Property | Data |
| IUPAC Name | 4-(1H-1,3-benzodiazol-1-yl)benzoic acid |
| Common Name | 4-(Benzimidazol-1-yl)benzoic acid |
| Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Geometry | Angular / V-shaped (N–Ph bond allows rotation, but steric clash restricts planarity) |
| Donors | Carboxylate (O, O') and Imine Nitrogen (N3) |
Physicochemical Properties[1][2][3][4]
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Acidity (pKa): The compound is amphoteric but predominantly acidic.[1][2]
-
Carboxylic Acid:[1][2][4][5] pKa ≈ 4.0–4.2 (typical for benzoic acids).[1][2]
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Benzimidazole Nitrogen:[1][2][4][6] The N3 site is weakly basic.[1][2][3][4] While unsubstituted benzimidazole has a pKa ≈ 5.6 (conjugate acid), the electron-withdrawing N-phenyl group lowers this to ~4.5–4.8, making it a neutral donor at physiological pH but protonatable in strong acid.[1][2][3][4]
-
-
Solubility:
-
Thermal Stability: High.[1][2][4] The free ligand typically decomposes >280°C. Its coordination polymers (e.g., Zn/Cd frameworks) often retain crystallinity up to 350°C.[4]
Synthetic Pathways
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid presents a challenge due to the reduced nucleophilicity of the benzimidazole nitrogen.[1][2][3][4] The standard alkylation methods (using alkyl halides) are ineffective for forming C(aryl)–N bonds.[1] Therefore, a metal-catalyzed cross-coupling strategy is required.[1][2][3][4]
Protocol: Copper-Catalyzed Ullmann Coupling
This method is the industry standard for synthesizing N-arylated azoles.[1][2][3][4] It utilizes a copper catalyst to couple benzimidazole with a 4-halobenzoic acid derivative.[1][2][3][4]
Reaction Scheme
Caption: Two-step synthesis via Ullmann coupling followed by ester hydrolysis.[2]
Step-by-Step Methodology
Step 1: N-Arylation (Ullmann Coupling) [1][2]
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Reagents: Charge a round-bottom flask with Benzimidazole (1.0 equiv), Ethyl 4-iodobenzoate (1.1 equiv), Copper(I) Iodide (CuI, 0.1 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Ligand Addition: Add 1,10-phenanthroline or L-proline (0.2 equiv) to stabilize the Cu-catalytic cycle.[1][2][3][4]
-
Solvent: Dissolve in anhydrous DMSO or DMF.
-
Reaction: Heat to 110°C under an inert atmosphere (N₂ or Ar) for 24–48 hours. Monitor via TLC (Ethyl Acetate/Hexane).[1][2][7]
-
Workup: Pour the reaction mixture into ice water. The ester intermediate will precipitate.[1][2][3][4] Filter and wash with water.[1][2][3][4]
Step 2: Hydrolysis
-
Dissolution: Suspend the ester intermediate in a mixture of Ethanol and 2M NaOH (1:1 v/v).
-
Reflux: Heat at reflux (80°C) for 4–6 hours until the solid dissolves and TLC shows consumption of the ester.
-
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3.
-
Isolation: The target acid, 4-(1H-1,3-benzodiazol-1-yl)benzoic acid , precipitates as a white solid.[1][2][3][4] Filter, wash with water, and dry under vacuum.[3][4]
Chemical Reactivity & Coordination Chemistry[1][2][3][4]
Coordination Modes
This ligand is classified as a ditopic linker.[1][2][3][4] It does not simply bridge two metals linearly; the angle between the N-donor and the carboxylate vector creates specific topologies.[1][2][3][4]
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Mode A (Bridging): The carboxylate binds in a bidentate fashion (chelating or bridging) to a metal cluster (e.g., Zn₂ or Cd₂ paddlewheel), while the benzimidazole nitrogen coordinates to a separate axial metal site.[2]
-
Mode B (Pillaring): In 2D layered structures, the ligand acts as a "pillar," separating metal-oxide layers and creating void space for gas adsorption.[1][2][4]
Topological Outcomes
The geometric "kink" leads to diverse network topologies:
-
Diamondoid (dia): Common with tetrahedral nodes (e.g., Zn(II), Cd(II)).[1][2]
-
Kagome Lattices: Observed when mixed with auxiliary planar ligands.[1][2][4]
-
Interpenetration: Due to the length and angle of the ligand, the resulting frameworks often exhibit 2-fold or 3-fold interpenetration to maximize packing density.[1][2][4]
Coordination Logic Diagram
Caption: Bifunctional coordination logic leading to 2D and 3D MOF architectures.
Applications in Material Science
Metal-Organic Frameworks (MOFs)
The primary application of this compound is as a linker for porous materials.[1][2]
-
Gas Storage: Frameworks such as {[Cd(L)2][1][2]·2DMF} have shown capacity for selective CO₂ uptake due to the polarizability of the benzimidazole rings lining the pores.[1][2][4]
-
Luminescence: d¹⁰ metal complexes (Zn, Cd) with this ligand exhibit strong fluorescence (typically blue/violet emission), making them candidates for chemical sensing (e.g., detecting nitroaromatics).[2]
-
Magnetism: Co(II) complexes using this ligand have been investigated as Single-Ion Magnets (SIMs) due to the isolation of magnetic centers by the long organic spacer.[1][2][8]
Corrosion Inhibition
The benzimidazole moiety is a well-known corrosion inhibitor for copper and steel.[1][2][3][4] The benzoic acid derivative adds solubility in alkaline media, potentially serving as a water-soluble corrosion inhibitor for industrial cooling systems.[1][2][3][4]
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Avoid dust formation.[1][2][4] Use in a fume hood.[1][2][3][4]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Das, M. C., & Bharadwaj, P. K. (2010).[2][3][4] Coordination polymers of various architectures built with mixed imidazole/benzimidazole and carboxylate donor ligands and different metal ions: Syntheses, structural features and magnetic properties. New Journal of Chemistry , 34(12), 2739–2748.[2][4]
-
Kuai, H. W., & Cheng, X. C. (2011).[2][3][4] Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E , 67(10), o2787.[2][4] (Note: Comparative structural data for benzimidazole derivatives).
-
PubChem Compound Summary . 4-(1H-benzimidazol-1-yl)benzoic acid.[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4]
-
ChemicalBook . 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID Synthesis. (Source for general Ullmann coupling protocols for this class).
Sources
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